

# Unveiling the Crystal Architecture of Barium Perchlorate Trihydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Barium perchlorate trihydrate*

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This technical guide provides an in-depth analysis of the crystal structure of **barium perchlorate trihydrate** ( $\text{Ba}(\text{ClO}_4)_2 \cdot 3\text{H}_2\text{O}$ ), a compound of interest due to its properties as a strong oxidizing agent and its applications in various chemical syntheses. This document summarizes the critical crystallographic data, details the experimental protocols for its characterization, and presents a logical workflow for its structural analysis, offering a comprehensive resource for professionals in research and development.

## Crystallographic Data Summary

The crystal structure of **barium perchlorate trihydrate** has been meticulously determined using single-crystal X-ray diffraction. The key quantitative data from this analysis are presented below for clarity and ease of comparison.

### Table 1: Crystal Data and Structure Refinement Parameters[1]

Parameter	Value
Empirical Formula	Ba(ClO <sub>4</sub> ) <sub>2</sub> ·3H <sub>2</sub> O
Formula Weight	390.28
Crystal System	Hexagonal
Space Group	P6 <sub>3</sub> /m
a (Å)	7.277 (2)
c (Å)	9.656 (1)
Volume (Å <sup>3</sup> )	442.9 (1)
Z	2
Temperature (K)	295
Calculated Density (g/cm <sup>3</sup> )	2.93
Radiation (Å)	Mo Kα (0.71069)
Absorption Coefficient (cm <sup>-1</sup> )	52.60
F(000)	368
Reflections Collected	456 (unique)
Final R index	0.023

**Table 2: Selected Bond Lengths (Å)[1][2]**

Bond	Length (Å)
Ba-O(2) (perchlorate)	3.026 (2)
Ba-O(3) (water)	2.919 (1)
Average Cl-O	1.433 (6)

**Table 3: Coordination and Hydrogen Bonding Details[1][2]**

Feature	Description
Ba <sup>2+</sup> Coordination Geometry	Distorted Icosahedral
Ba <sup>2+</sup> Coordination Number	12 (6 water oxygens, 6 perchlorate oxygens)
Perchlorate Ion Geometry	Nearly regular tetrahedral
Hydrogen Bonding Network	Each perchlorate ion is hydrogen-bonded to nine water molecules. Each water molecule is hydrogen-bonded to six perchlorate ions.

## Experimental Protocols

The definitive structural analysis of **barium perchlorate trihydrate** was achieved through single-crystal X-ray diffraction. The general experimental methodology is outlined below.

## Synthesis and Crystallization

While the primary crystallographic study does not detail the synthesis, a common method for preparing barium perchlorate hydrates involves the reaction of barium chloride with an excess of perchloric acid, followed by evaporation of the solution.<sup>[1]</sup> The trihydrate form is typically obtained through recrystallization and careful drying to a constant weight.<sup>[1]</sup>

An alternative approach for obtaining anhydrous barium perchlorate, which can subsequently be hydrated, involves the dehydration of a hydrated form (Ba(ClO<sub>4</sub>)<sub>2</sub>·xH<sub>2</sub>O) by heating under vacuum. For instance, heating to 423 K (150 °C) for several hours under continuous vacuum has been used to produce the anhydrous material.<sup>[2][3][4]</sup>

## X-ray Diffraction Data Collection and Structure Refinement

The following protocol is based on the single-crystal X-ray diffraction study performed by Gallucci and Gerkin.<sup>[5]</sup>

- Crystal Selection: A suitable single crystal of **barium perchlorate trihydrate** was selected and mounted.

- **Data Collection:** X-ray diffraction data were collected at 295 K using a diffractometer with Molybdenum K $\alpha$  radiation ( $\lambda = 0.71069 \text{ \AA}$ ).
  - **Data Reduction:** The collected diffraction intensities were processed to yield a set of unique reflections.
  - **Structure Solution and Refinement:** The crystal structure was solved and refined. The final refinement of the structural model, including the positions of hydrogen atoms, was performed using least-squares methods, resulting in a final R-factor of 0.023 for 456 unique reflections.
- [5]

## Visualized Experimental Workflow

The logical flow from material synthesis to final structural analysis is crucial for understanding the process of crystallographic determination. The following diagram illustrates this workflow.



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